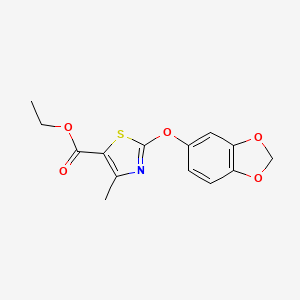
Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a benzodioxole ring, a thiazole ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a series of reactions starting from catechol and formaldehyde, followed by cyclization.
Thiazole Ring Formation: The thiazole ring is formed by reacting appropriate thioamide and α-haloketone precursors under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzodioxole and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may exert its effects through the inhibition of key enzymes involved in cellular processes, leading to the disruption of cell growth and proliferation.
Comparison with Similar Compounds
Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other benzodioxole and thiazole derivatives, such as:
Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate: Known for its antiproliferative potency.
2-(6-(2-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid: Studied for its COX inhibitory activity.
1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane: Characterized by its unique selenium-containing structure.
The uniqueness of this compound lies in its specific combination of benzodioxole and thiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-3-17-13(16)12-8(2)15-14(21-12)20-9-4-5-10-11(6-9)19-7-18-10/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIFJWVCEFFCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)OC2=CC3=C(C=C2)OCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138667 | |
| Record name | 5-Thiazolecarboxylic acid, 2-(1,3-benzodioxol-5-yloxy)-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858241-00-5 | |
| Record name | 5-Thiazolecarboxylic acid, 2-(1,3-benzodioxol-5-yloxy)-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858241-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 2-(1,3-benzodioxol-5-yloxy)-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


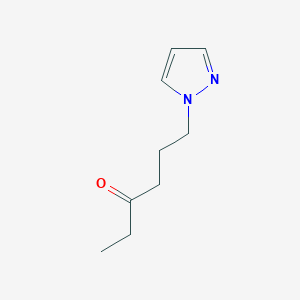

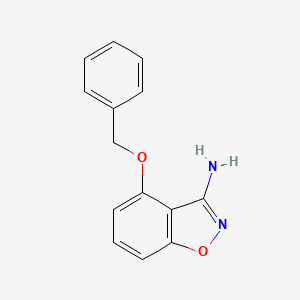
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)
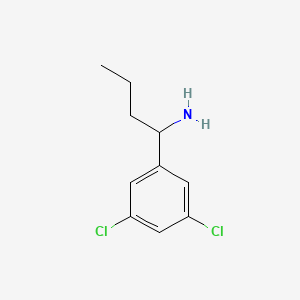

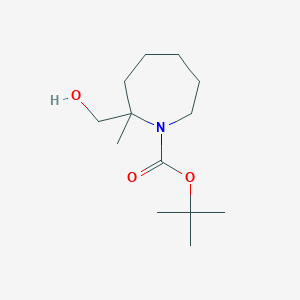
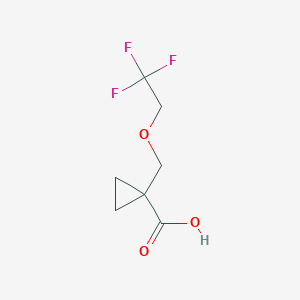

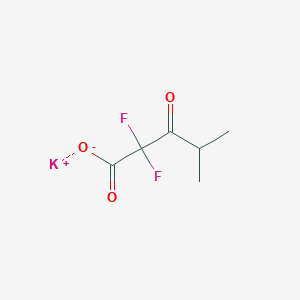
![Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)
![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B1411837.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)
